![molecular formula C9H8N2O2 B2842123 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1175928-10-5](/img/structure/B2842123.png)
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance . The IUPAC name for this compound is 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine derivatives involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid can be represented by the SMILES stringCC1=CN2C=CC(C(O)=O)=CC2=N1
. The InChI code for this compound is 1S/C9H8N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5H,1H3,(H,12,13)
. Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid is a solid substance . It has a molecular weight of 176.17 . The compound’s empirical formula is C9H8N2O2 .Scientific Research Applications
Heterocyclic Chemistry and Complex Formation
Research on heterocyclic compounds similar to 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid has shown significant variability in their chemistry and properties. These compounds, including benzimidazoles and benzthiazoles, exhibit a range of spectroscopic properties, structures, and biological activities. Studies suggest the importance of exploring unknown analogues of these heterocycles for potential advancements in chemistry and biology (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which share structural similarities with 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid, have been researched for their applications in optoelectronic materials. These compounds are utilized in the development of luminescent small molecules, chelate compounds, and electroluminescent properties, indicating the potential of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid in the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Organic Synthesis and Catalysis
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, have been extensively studied for their utility as synthetic intermediates and for their biological significance. These compounds have shown amazing functionalities in organic synthesis, catalysis, and drug development, suggesting that 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid could also be of interest in these areas (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Anticancer Agent Development
Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, has been a driving force in generating biologically significant molecules. This reaction, applied to various pharmacophoric aldehydes, including imidazothiadiazole and pyrazole, results in compounds with remarkable anticancer activity. This suggests the potential application of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid in the synthesis of anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Drug Development and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid, has been identified as a privileged heterocycle in drug discovery, showcasing a wide range of medicinal properties. These properties include anticancer, CNS agent activities, anti-infectious, and anti-inflammatory effects. The structural versatility of such compounds suggests that 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid could also serve as a promising building block in the development of new drug-like candidates (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Future Directions
Imidazo[1,2-a]pyridine derivatives have been used in various applications in medicinal chemistry . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . Future research could explore more potential applications and biological activities of these compounds.
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHZFMXMRNERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid |
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